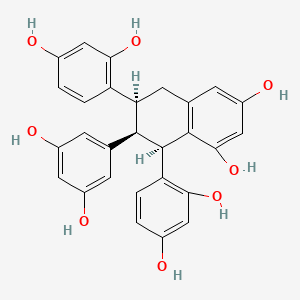
CaMKII|A-PHOTAC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CaMKII|A-PHOTAC is a photoactivated protein degrader designed to target and degrade the calcium/calmodulin-dependent protein kinase II alpha (CaMKIIα). CaMKIIα is a crucial protein for synaptic function and plasticity, making this compound a valuable tool for studying neuronal circuits and brain functions .
Preparation Methods
The synthesis of CaMKII|A-PHOTAC involves several steps, including the design and chemical modification of the photochemically active moiety and the protein-targeting ligand. The synthetic route typically includes:
Design of the Photochemically Active Moiety: This involves selecting a chromophore that can be activated by specific wavelengths of light.
Chemical Modification: The chromophore is chemically modified to include functional groups that facilitate its attachment to the protein-targeting ligand.
Conjugation: The modified chromophore is conjugated to the protein-targeting ligand, forming the final this compound molecule.
Industrial production methods for this compound are still under development, as this compound is primarily used in research settings. the general approach involves optimizing the synthetic route for scalability and ensuring the purity and stability of the final product .
Chemical Reactions Analysis
CaMKII|A-PHOTAC undergoes several types of chemical reactions, primarily driven by light activation:
Photoactivation: Upon exposure to specific wavelengths of light, the chromophore within this compound is activated, initiating a series of chemical reactions.
Ubiquitylation: The activated chromophore catalyzes the ubiquitylation of CaMKIIα, marking it for degradation by the proteasome.
Degradation: The ubiquitylated CaMKIIα is recognized and degraded by the proteasome, leading to a decrease in its levels within the cell.
Common reagents and conditions used in these reactions include the specific wavelength of light required for photoactivation and the presence of cellular machinery for ubiquitylation and proteasomal degradation . The major product formed from these reactions is the degraded CaMKIIα protein .
Scientific Research Applications
CaMKII|A-PHOTAC has several scientific research applications, particularly in the fields of neuroscience and cell biology:
Neuroscience: this compound is used to study the role of CaMKIIα in synaptic function and plasticity.
Cell Biology: This compound is also used to explore the mechanisms of protein degradation and the role of specific proteins in cellular processes.
Mechanism of Action
The mechanism of action of CaMKII|A-PHOTAC involves several key steps:
Photoactivation: Upon exposure to light, the chromophore within this compound is activated.
Target Binding: The activated chromophore binds to CaMKIIα, facilitating its ubiquitylation.
Ubiquitylation: The ubiquitylation process marks CaMKIIα for degradation by the proteasome.
Degradation: The proteasome recognizes and degrades the ubiquitylated CaMKIIα, reducing its levels within the cell.
The molecular targets involved in this process include CaMKIIα and the proteasome, while the pathways involved include the ubiquitylation and proteasomal degradation pathways .
Comparison with Similar Compounds
CaMKII|A-PHOTAC is unique among similar compounds due to its ability to selectively degrade CaMKIIα with high spatial and temporal precision. Similar compounds include other PHOTACs designed to target different proteins, such as:
PHOTACs targeting other kinases: These compounds are designed to degrade other protein kinases using a similar photoactivation mechanism.
Optogenetic tools: These tools use light to control the activity of specific proteins but do not necessarily induce their degradation.
This compound stands out due to its specificity for CaMKIIα and its ability to induce targeted protein degradation, making it a valuable tool for studying the role of CaMKIIα in various cellular processes .
Properties
Molecular Formula |
C54H58Cl2N10O11 |
|---|---|
Molecular Weight |
1094.0 g/mol |
IUPAC Name |
N-[6-[4-[3-[3-cyano-4-(2,4-dichloro-5-methoxyanilino)-6-methoxyquinolin-7-yl]oxypropyl]piperazin-1-yl]-6-oxohexyl]-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]-2,6-dimethoxyphenoxy]acetamide |
InChI |
InChI=1S/C54H58Cl2N10O11/c1-72-43-27-41(37(55)25-38(43)56)60-51-32(28-57)29-59-40-26-45(44(73-2)24-35(40)51)76-21-9-16-64-17-19-65(20-18-64)50(69)12-6-5-7-15-58-49(68)31-77-52-46(74-3)22-33(23-47(52)75-4)62-63-39-11-8-10-34-36(39)30-66(54(34)71)42-13-14-48(67)61-53(42)70/h8,10-11,22-27,29,42H,5-7,9,12-21,30-31H2,1-4H3,(H,58,68)(H,59,60)(H,61,67,70) |
InChI Key |
RDVVUBKXCBWLMZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(=O)NCCCCCC(=O)N2CCN(CC2)CCCOC3=C(C=C4C(=C3)N=CC(=C4NC5=CC(=C(C=C5Cl)Cl)OC)C#N)OC)OC)N=NC6=CC=CC7=C6CN(C7=O)C8CCC(=O)NC8=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


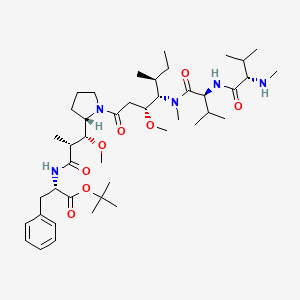
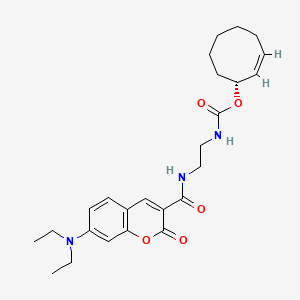
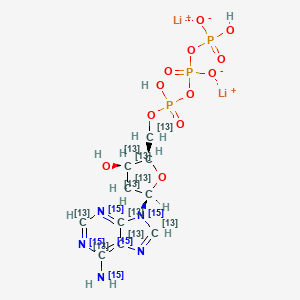
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)


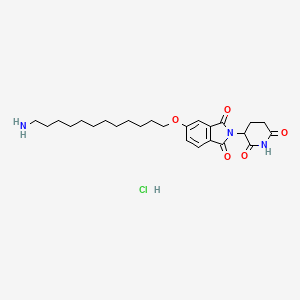
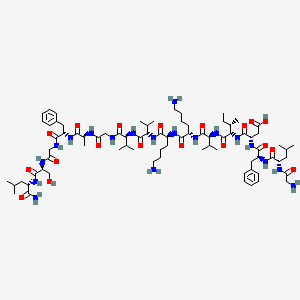

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)



